molecular formula C14H22NO4P B072721 Nibufin CAS No. 1224-64-2

Nibufin

Cat. No. B072721
CAS RN: 1224-64-2
M. Wt: 299.3 g/mol
InChI Key: MQOMKCIKNDDXEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nibufin, also known as N-(2-bromophenyl)-2-chloro-N-cyclohexylacetamide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It belongs to the class of compounds known as arylcyclohexylamines, which are known to have diverse pharmacological effects.

Mechanism Of Action

The mechanism of action of Nibufin is not fully understood, but it is believed to act as a non-competitive antagonist of the Nibufinmethyl-D-aspartate (NMDA) receptor. This receptor is involved in the regulation of synaptic plasticity and is believed to play a role in learning and memory. By blocking the NMDA receptor, Nibufin may modulate these processes.

Biochemical And Physiological Effects

Nibufin has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It has also been shown to have anti-inflammatory effects and may modulate the immune system. In addition, Nibufin has been shown to have analgesic effects, making it a potential candidate for pain management.

Advantages And Limitations For Lab Experiments

One of the advantages of Nibufin is that it is easy to synthesize and purify, making it readily available for research purposes. It has also been shown to have low toxicity, making it safe for use in lab experiments. However, one of the limitations of Nibufin is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.

Future Directions

There are several future directions for research on Nibufin. One area of interest is its potential applications in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. Another area of interest is its potential use as an analgesic for pain management. Further research is needed to fully understand the mechanism of action of Nibufin and its effects in vivo. Additionally, the development of more selective NMDA receptor antagonists may lead to the discovery of new drugs with improved therapeutic profiles.

Synthesis Methods

The synthesis of Nibufin involves the reaction of 2-bromobenzoyl chloride with cyclohexylamine in the presence of a base, followed by the addition of chloroacetyl chloride. The resulting product is then purified by recrystallization. This synthesis method has been optimized to yield high purity Nibufin with good yields.

Scientific Research Applications

Nibufin has been studied extensively in various scientific fields such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to have potential applications in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. Nibufin has also been studied for its analgesic effects, making it a potential candidate for pain management.

properties

CAS RN

1224-64-2

Product Name

Nibufin

Molecular Formula

C14H22NO4P

Molecular Weight

299.3 g/mol

IUPAC Name

1-dibutylphosphoryloxy-4-nitrobenzene

InChI

InChI=1S/C14H22NO4P/c1-3-5-11-20(18,12-6-4-2)19-14-9-7-13(8-10-14)15(16)17/h7-10H,3-6,11-12H2,1-2H3

InChI Key

MQOMKCIKNDDXEZ-UHFFFAOYSA-N

SMILES

CCCCP(=O)(CCCC)OC1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CCCCP(=O)(CCCC)OC1=CC=C(C=C1)[N+](=O)[O-]

Other CAS RN

1224-64-2

synonyms

4-nitrophenyl dibutylphosphinic acid
nibufin
p-nitrophenyl di-N-butylphosphinate
p-nitrophenyl dibutylphosphinic acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.